5-(4-Fluorophenyl)pyridin-2-amine
Description
Contextualization within Pyridine (B92270) and Fluorinated Aromatic Scaffolds in Organic Chemistry
Pyridine and its derivatives are fundamental building blocks in organic synthesis and are present in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com The electron-deficient nature of the pyridine ring, along with the coordinating ability of the nitrogen atom, presents unique challenges and opportunities for its functionalization. researchgate.net Direct and selective functionalization of pyridine remains a topic of intense research. researchgate.net
Fluorinated aromatic compounds play a crucial role in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of fluorine into an aromatic system significantly alters its physical, chemical, and biological properties. numberanalytics.comtandfonline.com Fluorine's high electronegativity can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable tool in drug design. numberanalytics.comnih.gov The carbon-fluorine bond is the strongest single bond to carbon, which often increases the metabolic stability of pharmaceuticals. acs.org
Significance of the 2-Aminopyridine (B139424) Moiety in Medicinal Chemistry and Materials Science
The 2-aminopyridine moiety is a key pharmacophore in drug discovery, known for its ability to serve as a building block for a wide range of biologically active molecules. rsc.orgresearchgate.net Its simple, low-molecular-weight structure is advantageous for synthesizing compounds with minimal side reactions and for the facile identification of metabolites. rsc.org Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. researchgate.net In materials science, the unique electronic and optical properties imparted by halogen substitutions in pyridine derivatives make them useful for creating advanced materials. evitachem.com
Overview of Prior Research on Related Pyridine Derivatives
Research into functionalized pyridine derivatives is extensive and has led to the development of numerous compounds with significant applications. For instance, various synthetic methods, including three-component reactions and ultrasound-assisted synthesis, have been developed to create highly functionalized pyridines. nih.govresearchgate.net Studies on pyridine derivatives have demonstrated their potential as insecticidal agents and their utility in synthesizing complex molecular structures through reactions like palladium-catalyzed cross-coupling. evitachem.comacs.org The synthesis and characterization of various substituted pyridine derivatives, such as those with trifluoromethyl or methoxyphenyl groups, have been reported, highlighting the diverse range of accessible structures and properties. innospk.comresearchgate.net
Rationale for Investigating 5-(4-Fluorophenyl)pyridin-2-amine as a Research Substrate
The investigation of this compound is driven by the synergistic combination of its constituent parts. The 2-aminopyridine core provides a well-established scaffold with proven biological relevance. The introduction of a 4-fluorophenyl group at the 5-position is expected to modulate the electronic properties and biological activity of the molecule. The fluorine atom can enhance interactions with biological targets and improve pharmacokinetic properties. nih.gov This specific substitution pattern offers a unique platform for exploring structure-activity relationships and for the design of novel therapeutic agents and functional materials. The compound's structure allows for potential chemical modifications, such as substitution reactions on the phenyl ring or coupling reactions, further expanding its utility in research.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Reference |
| 2-Aminopyridine | C5H6N2 | 94.115 | Key building block in organic synthesis, precursor for pharmaceuticals. innospk.com | innospk.com |
| 5-(Trifluoromethyl)pyridin-2-amine | C6H5F3N2 | 162.113 | Off-white crystalline powder, intermediate in organic synthesis. innospk.com | innospk.com |
| 5-(4-Fluorophenoxy)pyridin-2-amine | C11H9FN2O | 204.2 | Powder form, used in chemical synthesis. sigmaaldrich.com | sigmaaldrich.com |
| 2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one | C18H12FN5O | 333.3 | Used in non-human research. evitachem.com | evitachem.com |
| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine | C14H10FN3O | 255.25 | Orthorhombic crystal structure. nih.gov | nih.gov |
| 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | C16H12F4N4O | 364.29 | Synthesized for its potential anticancer activity. researchgate.net | researchgate.net |
Interactive Data Table: Spectroscopic Data of a Related Compound
The following table details the spectroscopic data for a representative related compound, providing insight into the characterization of such molecules.
| Spectroscopic Technique | Data for 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}nicotinamide | Reference |
| IR (KBr), νmax/cm-1 | 1285, 2886, 2890, 2935, 3259, 3396 | researchgate.net |
| ¹H-NMR (CDCl₃, 400MHz) | δ 2.3 (s, 3H), 7.2 (dd, 2H), 7.6 (m, 3H), 7.75 (dd, 2H), 8.1 (m, 3H), 10.03 (bs, 1H, NH) | researchgate.net |
| ¹³C-NMR (CDCl₃, 100MHz) | δ 65, 114.5, 119, 121, 134, 135, 137, 150, 155, 156, 159, 163, 170 | researchgate.net |
| Mass Spec (ESI) m/z | [M+H]⁻ 424 | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSATGBKLUKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626320 | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-73-0 | |
| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 4 Fluorophenyl Pyridin 2 Amine
Retrosynthetic Analysis and Strategic Disconnections
A primary retrosynthetic disconnection for 5-(4-fluorophenyl)pyridin-2-amine points to a C-C bond formation between a pyridine (B92270) and a fluorophenyl unit. This suggests two principal precursor fragments: a 5-halopyridin-2-amine and a (4-fluorophenyl)boronic acid or a related organometallic reagent. This disconnection is the foundation for various cross-coupling strategies.
An alternative approach involves the initial formation of the pyridine ring from acyclic precursors already containing the fluorophenyl moiety. However, the former strategy, relying on the functionalization of a pre-existing pyridine core, is more common due to the commercial availability of suitable pyridine starting materials.
Development of Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the pivotal C-C bond in this compound. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, including 5-aryl-2-aminopyridines. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the reaction of a 5-halopyridin-2-amine with (4-fluorophenyl)boronic acid.
Key to the success of this transformation is the choice of catalyst, ligand, and reaction conditions. Modern advancements have introduced highly active and stable palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands that facilitate the coupling of even challenging substrates like heteroaryl chlorides. acs.org The use of potassium phosphate (B84403) as a base in solvents like THF has been shown to be effective. acs.org The reaction can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups. acs.orgresearchgate.net The general applicability of Suzuki-Miyaura coupling to a wide range of functional groups and its typically high yields make it a preferred method. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Aryl Halide | 5-Bromo-2-aminopyridine |
| Boronic Acid | (4-Fluorophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos |
| Base | K₃PO₄ or Na₂CO₃ |
| Solvent | 1,4-Dioxane/water or THF |
| Temperature | Room Temperature to 85-95°C |
This table presents a generalized summary of conditions and is not exhaustive.
Negishi Coupling Methodologies
The Negishi coupling provides another robust pathway for the formation of the C(sp²)-C(sp²) bond. This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. The synthesis of this compound via Negishi coupling would involve the reaction of a 5-halopyridin-2-amine with a (4-fluorophenyl)zinc halide.
Negishi couplings are known for their high functional group tolerance, including tolerance for esters, nitriles, and even some acidic protons. orgsyn.org The preparation of the required pyridyl zinc halides can be achieved through transmetalation with pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org Recent developments have focused on improving the reaction's reliability and expanding its scope, making it a valuable alternative to the Suzuki-Miyaura coupling. nih.govrsc.org
Sonogashira Coupling and Subsequent Transformations
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, offers an indirect yet powerful route to 5-aryl-2-aminopyridines. wikipedia.org In this strategy, a 5-halopyridin-2-amine is first coupled with a protected acetylene, such as trimethylsilylacetylene. The resulting 5-alkynyl-2-aminopyridine can then undergo further transformations.
This method has been successfully applied to the synthesis of various pyridine derivatives. scirp.orgsoton.ac.ukresearchgate.net The reaction conditions are generally mild, and a wide range of functional groups are tolerated. researchgate.net The subsequent conversion of the alkynyl group to the desired aryl group can be achieved through various methods, including hydration followed by cyclization or other addition reactions.
Regioselective Functionalization Strategies for the Pyridine Core
Achieving the desired substitution pattern on the pyridine ring is crucial. Regioselective functionalization strategies ensure that the incoming groups are directed to the correct positions.
Electrophilic Aromatic Substitution Pathways
Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the protonation of the ring nitrogen under acidic conditions. rsc.orgyoutube.com Electrophilic substitution, when it does occur, typically directs incoming electrophiles to the 3- and 5-positions. youtube.com
To overcome the low reactivity, the pyridine ring can be activated by N-oxidation. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, and the oxygen atom can be subsequently removed. youtube.com However, for the synthesis of this compound, direct electrophilic arylation is not a common strategy due to issues with regioselectivity and the harsh conditions often required. Cross-coupling reactions generally offer a more controlled and efficient approach.
Nucleophilic Aromatic Substitution Variants
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone for the synthesis of 2-aminopyridines. This pathway involves the displacement of a leaving group, typically a halide, from the pyridine ring by an amine nucleophile. The synthesis of this compound via SNAr typically proceeds from a 2-halo-5-(4-fluorophenyl)pyridine intermediate. The precursor itself can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a dihalopyridine (e.g., 2-bromo-5-fluoropyridine) and (4-fluorophenyl)boronic acid sigmaaldrich.comnih.gov.
Once the 2-halo-5-(4-fluorophenyl)pyridine precursor is obtained, several SNAr variants can be employed for the amination step.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. numberanalytics.comwikipedia.org It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. For the synthesis of this compound, 2-bromo- or 2-chloro-5-(4-fluorophenyl)pyridine (B182264) can be reacted with ammonia (B1221849) or an ammonia equivalent. The choice of ligand is critical, with bulky, electron-rich phosphines generally providing the best results for heteroaryl substrates. researchgate.net
Goldberg Reaction : This copper-catalyzed reaction offers an alternative to palladium-based methods. It typically involves coupling an aryl halide with an amide, followed by hydrolysis to yield the primary amine. While historically requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures.
Direct Nucleophilic Substitution : In some cases, direct displacement of a highly activated leaving group (like fluoride) by ammonia can be achieved without a metal catalyst, often requiring high temperatures and pressures. The presence of the electron-withdrawing 4-fluorophenyl group at the 5-position enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack.
Reaction Scheme for SNAr Synthesis: Step 1: Suzuki Coupling
Step 2: Buchwald-Hartwig Amination
Chemo- and Regioselective Amination Techniques for the Pyridine Ring
Achieving chemo- and regioselectivity is paramount when introducing an amino group onto a pre-substituted pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient character, direct nucleophilic attack preferentially to the C2 and C4 positions.
In the case of 5-(4-fluorophenyl)pyridine, the 4-fluorophenyl substituent at the 5-position exerts a significant electronic influence. As an electron-withdrawing group, it further depletes electron density from the pyridine ring, enhancing its reactivity towards nucleophiles. This effect particularly activates the ortho (C6) and para (C2) positions relative to the nitrogen atom. The C2 position is generally the most electrophilic site in pyridines, and the presence of the 5-aryl group reinforces this preference, making regioselective amination at C2 highly favorable over the C6 position.
Several techniques can be used for this selective amination:
Chichibabin Reaction : This classic reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. The reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is displaced. For 5-(4-fluorophenyl)pyridine, this reaction would selectively yield this compound.
Amination of Pyridine N-Oxides : The pyridine ring can be activated towards nucleophilic attack by conversion to its N-oxide. The N-oxide can then be treated with an aminating agent. For instance, treatment with a phosphonium (B103445) coupling reagent and an amine can lead to the formation of the 2-aminopyridine (B139424) after a Reissert-Henze-type reaction. This method offers high regioselectivity for the 2-position.
Directed C-H Amination : Modern methods involving transition-metal catalysis allow for the direct conversion of a C-H bond to a C-N bond. Palladium-catalyzed C-H amination, for example, can be directed to the C2 position of the pyridine ring, offering a highly atom-economical route to the desired product.
Novel Synthetic Routes for Enhanced Yield and Sustainability
The drive towards more efficient and environmentally responsible chemical manufacturing has spurred the development of novel synthetic strategies.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles applicable to the synthesis of this compound include:
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. youtube.com Palladium-catalyzed methods like the Buchwald-Hartwig amination are prime examples, where a small amount of catalyst can generate large quantities of product, minimizing waste. youtube.com
Safer Solvents : Research has focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Recent developments in Buchwald-Hartwig aminations have demonstrated high efficiency in aqueous micellar conditions, using water as the bulk solvent, which significantly improves the safety and environmental profile of the process. acs.orgnih.gov
Atom Economy : Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. One-pot syntheses of substituted 2-aminopyridines have been developed that proceed via a cascade of reactions, incorporating all atoms from the starting materials into the final product with minimal byproducts. numberanalytics.com
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility.
The Buchwald-Hartwig amination is well-suited for translation to a continuous flow process. rsc.orgmit.edu A hypothetical flow setup for the synthesis of this compound would involve pumping solutions of the 2-halo-5-(4-fluorophenyl)pyridine precursor, an ammonia source, the palladium catalyst, and a base through a heated packed-bed or coil reactor. The product stream would then be collected for purification. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch processing.
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Amination Reaction
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 - 24 hours | 10 - 60 minutes |
| Temperature (°C) | 80 - 110 | 120 - 160 |
| Yield (%) | 75 - 90 | >95 |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Potential for thermal runaway | Superior heat dissipation, smaller reaction volume |
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of catalytic reactions, particularly the Buchwald-Hartwig amination, is highly dependent on the careful optimization of several parameters. For the synthesis of this compound from its 2-halo precursor, the following factors are critical:
Catalyst System : This includes the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand. Sterically hindered, electron-rich monodentate ligands such as (o-biphenyl)P(t-Bu)₂ (JohnPhos) or bidentate ligands like BINAP and DPPF are often screened to find the optimal balance of reactivity and stability. wikipedia.org
Base : The choice of base is crucial for the deprotonation of the amine and regeneration of the catalyst. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Solvent : The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like toluene, dioxane, or DMF are common choices.
Temperature and Reaction Time : These parameters are optimized to ensure complete conversion while minimizing the formation of degradation products.
Table 2: Illustrative Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 65 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 78 |
| 3 | Pd₂(dba)₃ (1) | JohnPhos | NaOtBu | Toluene | 80 | 92 |
| 4 | Pd₂(dba)₃ (1) | JohnPhos | K₃PO₄ | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | JohnPhos | NaOtBu | Dioxane | 100 | 94 |
| 6 | Pd₂(dba)₃ (0.5) | JohnPhos | NaOtBu | Dioxane | 100 | 93 |
Compound Index
Chemical Reactivity and Derivatization of 5 4 Fluorophenyl Pyridin 2 Amine
Investigation of Reactivity at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a primary site for protonation and alkylation reactions. Its basicity and nucleophilicity are modulated by the electronic effects of the substituents on the ring.
Protonation and Acid-Base Behavior
| Functional Group | Influence on Pyridine Nitrogen Basicity | Rationale |
| 2-Amino Group | Increases Basicity | Donates electron density to the ring via resonance, making the nitrogen lone pair more available for protonation. |
| 5-(4-Fluorophenyl) Group | Decreases Basicity | Withdraws electron density from the ring through an inductive effect, making the nitrogen less basic. |
Quaternization Reactions
The pyridine nitrogen can act as a nucleophile in SN2 reactions with alkyl halides to form quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction. mdpi.com This reaction is general for pyridines and is applicable to 5-(4-fluorophenyl)pyridin-2-amine. For instance, the quaternization of 4-pyrrolidino pyridine with butyl iodide proceeds by heating the reactants in acetonitrile (B52724) to form the corresponding 1-butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide. mdpi.com A similar strategy could be employed for the title compound.
The resulting pyridinium (B92312) salts are useful for various applications, including as catalysts and in the synthesis of more complex molecules. mdpi.com
Exploration of Reactions at the Pyridine Ring Carbons
The carbon atoms of the pyridine ring are generally electron-deficient, making them susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. However, the presence of the strong electron-donating 2-amino group significantly alters this reactivity profile.
Further Functionalization via Electrophilic or Nucleophilic Pathways
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, proceeding primarily at the 3-position. youtube.com However, the 2-amino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it (C3 and C5). Given that the C5 position is already occupied, electrophilic attack is strongly favored at the C3 position. The electron-donating nature of the amino group helps to stabilize the cationic intermediate (sigma complex) formed during the reaction, lowering the activation energy. youtube.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a characteristic reaction of pyridines, especially when a good leaving group is present at the 2- or 4-positions. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. nih.gov While this compound does not possess a leaving group on the pyridine ring, the amino group could potentially be converted into a diazonium salt, which is an excellent leaving group, allowing for subsequent nucleophilic substitution at the C2 position.
Furthermore, in systems like 2,4-dichloropyrimidines with an electron-withdrawing group at C5, nucleophilic attack by secondary amines preferentially occurs at the C4 position, while tertiary amines can lead to substitution at the C2 position. researchgate.net This demonstrates the fine control possible in nucleophilic substitution on nitrogen heterocycles.
C-H Activation Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyridines, transition-metal-catalyzed C-H activation offers a powerful tool for derivatization.
Borylation: C-H borylation reactions, often catalyzed by iridium complexes, can install a boronate ester group onto the pyridine ring. These reactions on pyridines typically show selectivity for the 3- and 4-positions. nih.gov
Fluorination: Late-stage functionalization can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the resulting fluoride. nih.gov This two-step process allows for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.gov For a substrate like this compound, the directing effects of the existing substituents would play a crucial role in determining the site of C-H activation.
Transformations Involving the Amino Group
The 2-amino group is a rich hub for chemical transformations, providing a handle to introduce diverse functionalities.
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of substituents such as halides, cyano, or hydroxyl groups at the C2 position. Cyclisation of diazonium salts generated from related 5-alkyl-4-amino-2-(trifluoromethyl)pyridines has been used to synthesize trifluoromethylated 1H-pyrazolo[4,3-c]pyridines. researchgate.net
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.
Coupling Reactions: The amino group can act as a nucleophile in various coupling reactions. For example, it can participate in the construction of larger heterocyclic systems. The reaction of 2-aminopyridine (B139424) derivatives is a cornerstone in the synthesis of fused heterocycles like pyrido[2,3-b]pyrazines. nih.gov Similarly, 2-amino-oxazoles react with 1,2,4-triazines to form complex bipyridine systems. urfu.ruresearchgate.net
The following table summarizes potential derivatization reactions involving the amino group.
| Reaction Type | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Pyridin-2-yl diazonium salt | Versatile intermediate for introducing various functional groups (e.g., -Cl, -Br, -CN, -OH) at the C2 position. |
| Acylation | Acetyl chloride, Pyridine | N-(5-(4-fluorophenyl)pyridin-2-yl)acetamide | Modifies electronic properties; serves as a protecting group. |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(5-(4-fluorophenyl)pyridin-2-yl)-4-methylbenzenesulfonamide | Introduces bulky sulfonamide group, altering solubility and biological interaction profiles. |
| Heterocycle Formation | 1,2-Dicarbonyl compounds | Fused heterocyclic systems (e.g., Imidazo[1,2-a]pyridines) | Construction of complex, polycyclic scaffolds often found in biologically active molecules. |
Acylation and Sulfonylation Reactions
The primary amino group of this compound is a nucleophilic center and readily undergoes acylation and sulfonylation reactions. These reactions are fundamental for introducing a wide range of functional groups, which can modulate the compound's chemical and physical properties.
Acylation: The reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of the corresponding amide derivatives. For instance, treatment with a substituted aromatic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) would yield the N-acylated product. researchgate.net Highly selective acyl transfer reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the chemoselective acylation of polyamines, highlighting the fine control that can be achieved in these transformations. nih.govrsc.org The synthesis of novel 5-(4-pyridinyl)indazole derivatives has been achieved through amide coupling at the N1 position of the indazole ring, a reaction analogous to the acylation of the amino group in this compound. researchgate.net
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine or triethylamine (B128534) results in the formation of sulfonamides. These reactions are typically robust and high-yielding.
The general schemes for these reactions are presented below:
Table 1: General Acylation and Sulfonylation Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | R-COCl, Base (e.g., Pyridine, Et₃N) | 5-(4-Fluorophenyl)-2-(acylamino)pyridine |
| Acylation | (R-CO)₂O, Base | 5-(4-Fluorophenyl)-2-(acylamino)pyridine |
| Acylation | R-COOH, Coupling Agent (e.g., HATU, DCC) | 5-(4-Fluorophenyl)-2-(acylamino)pyridine |
Alkylation and Arylation Reactions
The nitrogen atoms in this compound, both on the amino group and within the pyridine ring, are potential sites for alkylation and arylation.
N-Alkylation: Direct alkylation of the exocyclic amino group can be challenging due to the potential for overalkylation and competing alkylation at the pyridine ring nitrogen. However, methods for the selective monoalkylation of amino groups have been developed. For instance, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates for the synthesis of secondary amines through a self-limiting alkylation process. chemrxiv.org The alkylation of pyridin-2-yl cyanamide (B42294) sodium salts has been shown to occur at the endocyclic nitrogen atom of the pyridine ring. dntb.gov.ua In the case of this compound, the reaction conditions, including the choice of base and electrophile, would be critical in determining the regioselectivity of the alkylation. A practical method for the C4-alkylation of pyridines has been developed using a maleate-derived blocking group to control regioselectivity in Minisci-type reactions. nih.gov
N-Arylation: Palladium-catalyzed and copper-catalyzed cross-coupling reactions are powerful methods for the formation of C-N bonds. The Buchwald-Hartwig amination and Ullmann condensation are prominent examples. The arylation of this compound with an aryl halide would likely occur at the amino group to form a diarylamine derivative. Catalyst systems composed of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as (rac)-BINAP are often employed for such transformations. cmu.edu Copper-catalyzed N-arylation has also proven effective for a variety of adamantane-containing amines. mdpi.com Furthermore, palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported, demonstrating the feasibility of such reactions on fluorinated substrates. nih.gov
C-H Arylation: Direct C-H arylation of the pyridine ring is another possibility. Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters allows for the synthesis of 2-arylpyridines. rsc.org A palladium-catalyzed, Ru-photoredox-mediated C-H arylation has been used to functionalize (6-phenylpyridin-2-yl)pyrimidines. rsc.org
Diazotization and Subsequent Reactions
The 2-amino group of the pyridine ring can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). The resulting pyridine-2-diazonium salt is typically unstable and cannot be isolated. google.com However, it can serve as a reactive intermediate for a variety of subsequent transformations.
The diazotization of 2-aminopyridines in dilute mineral acid leads to the formation of diazonium ions, which can rapidly hydrolyze to the corresponding 2-hydroxypyridines. rsc.org The kinetics of the diazotization of substituted 2-aminopyridines have been studied, revealing that the reaction can proceed through the interaction of the nitrous acidium ion with either the free amine or its protonated form, depending on the substituents and reaction conditions. rsc.org
Subsequent reactions of the in situ-generated diazonium salt can lead to a range of functionalized pyridines. For example, in the presence of copper salts (Sandmeyer reaction), the diazonium group can be replaced by halides (Cl, Br) or a cyano group.
Table 2: Potential Diazotization Reactions
| Reaction | Reagents | Intermediate | Product |
|---|---|---|---|
| Hydrolysis | NaNO₂, H₂SO₄ (aq) | Pyridine-2-diazonium salt | 5-(4-Fluorophenyl)pyridin-2-ol |
| Sandmeyer (Halogenation) | NaNO₂, HBr, CuBr | Pyridine-2-diazonium salt | 2-Bromo-5-(4-fluorophenyl)pyridine |
Reactivity of the Fluorophenyl Moiety
The 4-fluorophenyl group is generally less reactive towards standard electrophilic aromatic substitution than the aminopyridine ring. However, its reactivity can be harnessed through modern synthetic methodologies.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles. uwindsor.caorganic-chemistry.orgharvard.edu
In this compound, several atoms could potentially act as a DMG, including the pyridine nitrogen, the amino nitrogen, and the fluorine atom. The relative directing ability of these groups would determine the site of metalation. Fluorine is considered a moderate DMG. The pyridine nitrogen can also direct metalation, although nucleophilic addition to the pyridine ring can be a competing reaction. The amino group, particularly after conversion to a more effective DMG like a carbamate (B1207046) or an amide, is a strong directing group. A judicious choice of base and reaction conditions would be necessary to achieve selective metalation at the position ortho to the fluorine atom on the phenyl ring.
Halogen Dance Reactions
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgresearchgate.net This reaction is typically observed with bromo and iodo derivatives and is less common for fluoroarenes due to the strength of the C-F bond. The reaction is initiated by deprotonation of the aromatic ring, followed by a series of steps that result in the halogen "dancing" to a different position. researchgate.netwhiterose.ac.uk While theoretically possible, a halogen dance involving the fluorine atom on the 4-fluorophenyl ring of this compound would be highly challenging under typical halogen dance conditions.
Heterocyclic Annulation Reactions Utilizing this compound as a Building Block
The 2-aminopyridine scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The amino group and the adjacent C3-position of the pyridine ring can participate in annulation reactions to construct five- or six-membered rings.
For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or other bifunctional electrophiles can lead to the formation of fused pyridopyrimidines, pyridotriazines, or other related heterocyclic systems. Palladium-catalyzed annulation strategies have been developed for the synthesis of various N-heterocycles. nih.govacs.orgwhiterose.ac.uk Silver-catalyzed [2+4] annulation reactions of 5-alkenyl thiazolones have been reported for the synthesis of enantioenriched spiro compounds. rsc.org Furthermore, base-controlled divergent annulation reactions have been developed to access various functionalized heterocycles. researchgate.net The specific reaction pathways and resulting products would depend on the nature of the reaction partner and the conditions employed. The presence of the 4-fluorophenyl substituent could also influence the reactivity and electronic properties of the resulting fused systems.
Mechanistic Studies of Key Transformation Pathways
The synthesis and derivatization of this compound primarily rely on well-established palladium-catalyzed cross-coupling reactions. Understanding the mechanistic pathways of these transformations is crucial for optimizing reaction conditions and expanding the molecular diversity of its derivatives. The two principal reactions are the Suzuki-Miyaura coupling for the formation of the C-C bond between the pyridine and the fluorophenyl rings, and the Buchwald-Hartwig amination for the introduction of the amino group.
Mechanism of Suzuki-Miyaura Coupling
The formation of this compound can be achieved via a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. snnu.edu.cn This reaction typically involves the coupling of an aryl halide (e.g., 5-bromo-pyridin-2-amine) with an arylboronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle, supported by numerous experimental and computational studies, consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.orgnih.gov
Following oxidative addition, transmetalation occurs. In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. The base plays a crucial role here, activating the boronic acid to facilitate this transfer. The exact mechanism of transmetalation can vary depending on the reaction conditions and substrates.
Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled together to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. nih.gov
Table 1: Key Intermediates in the Proposed Suzuki-Miyaura Pathway for this compound Synthesis
| Step | Intermediate Species | Description |
| Catalyst Activation | Pd(0)L_n | The active palladium(0) catalyst, where L represents the ligand. |
| Oxidative Addition | [Ar-Pd(II)(X)L_n] | A palladium(II) complex formed from the reaction of the palladium(0) catalyst with the aryl halide (Ar-X). |
| Transmetalation | [Ar-Pd(II)-Ar'L_n] | A diorganopalladium(II) complex formed after the transfer of the aryl group (Ar') from the boronic acid to the palladium center. |
| Reductive Elimination | Product & Pd(0)L_n | The final step where the C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. |
This table presents a generalized view of the key intermediates. The exact structure and coordination of the complexes can vary based on the specific ligands and reaction conditions employed.
Computational studies on similar systems have provided insights into the energetics of the catalytic cycle. rsc.orgresearchgate.net The energy barriers for each step can be significantly influenced by the electronic and steric properties of the phosphine ligands attached to the palladium center. For instance, electron-donating and bulky ligands can facilitate the oxidative addition and reductive elimination steps. researchgate.net
Mechanism of Buchwald-Hartwig Amination
Alternatively, the amino group can be introduced onto a pre-formed 5-(4-fluorophenyl)pyridine scaffold via a Buchwald-Hartwig amination reaction. This palladium-catalyzed C-N bond-forming reaction is a powerful tool for synthesizing arylamines. snnu.edu.cnresearchgate.net The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govacs.org
The cycle initiates with the oxidative addition of the aryl halide (e.g., 5-(4-fluorophenyl)-2-bromopyridine) to the Pd(0) catalyst. Subsequently, the amine coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium amide complex. The final step is the reductive elimination of the C-N bond, which yields the desired aminopyridine product and regenerates the Pd(0) catalyst. nih.govacs.org
The nature of the base and the ligand are critical for the success of the Buchwald-Hartwig amination. researchgate.net The choice of ligand can influence the rate of both oxidative addition and reductive elimination, while the base facilitates the crucial deprotonation of the amine. nih.gov
Table 2: Proposed Mechanistic Steps in the Buchwald-Hartwig Amination for the Synthesis of this compound
| Step | Description | Key Species Involved |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Halogen bond of the aryl halide. | Pd(0) catalyst, 5-(4-fluorophenyl)-2-halopyridine |
| 2. Amine Coordination | The amine nucleophile coordinates to the Pd(II) center. | Pd(II) intermediate, Amine (e.g., ammonia or an ammonia equivalent) |
| 3. Deprotonation | A base removes a proton from the coordinated amine to form a palladium amide complex. | Palladium-amine complex, Base (e.g., NaOtBu) |
| 4. Reductive Elimination | The C-N bond is formed, releasing the aminopyridine product and regenerating the Pd(0) catalyst. | Palladium amide complex |
This table outlines the generally accepted sequence of events in the Buchwald-Hartwig amination catalytic cycle.
Mechanistic studies on the amination of various aryl halides have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. nih.gov For electron-rich aryl halides, oxidative addition is often rate-limiting, whereas for electron-poor systems, reductive elimination can be the slower step.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl Pyridin 2 Amine Analogs
Design Principles for Analog Synthesis Based on Rational Drug Design
Rational drug design for analogs of 5-(4-Fluorophenyl)pyridin-2-amine is a meticulous process that leverages an understanding of the target protein's structure and the compound's binding mode. cardiff.ac.uknih.govnih.gov The primary goal is to enhance potency, selectivity, and pharmacokinetic properties by systematically altering the lead compound's structure. cardiff.ac.uknih.gov
Key design principles often involve:
Target-Specific Interactions: Identifying and optimizing interactions with key amino acid residues in the binding site of the target protein. This can involve introducing or modifying functional groups to form hydrogen bonds, hydrophobic interactions, or ionic bonds.
Scaffold Hopping: Replacing the central pyridine (B92270) ring with other heterocyclic systems to explore new chemical space and potentially improve properties like metabolic stability or solubility. nih.gov
Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar physical or chemical properties but can alter the molecule's biological activity or metabolic fate. For instance, the fluorine atom can be moved to different positions on the phenyl ring or replaced with other halogens or small electron-withdrawing groups.
Conformational Restriction: Introducing rigid elements into the structure to lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty upon binding to the target.
Synthetic Strategies for Systematically Modifying the this compound Scaffold
The synthesis of analogs of this compound employs a variety of organic chemistry reactions to achieve desired structural modifications. ijpsonline.com
Substituent Effects on the Pyridine Ring
Modifications to the pyridine ring are crucial for modulating the electronic properties and steric profile of the molecule. Common strategies include:
Introduction of Substituents: Various functional groups can be introduced onto the pyridine ring through electrophilic or nucleophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an additional amino group. google.com
Ring Annulation: Fusing other rings to the pyridine core can create more complex heterocyclic systems with altered pharmacological profiles. ijpsonline.com
Modifications of the Phenyl Ring and Fluorine Position
The fluorophenyl group is a key pharmacophore, and its modification can significantly impact binding affinity and selectivity.
Positional Isomerism of Fluorine: The fluorine atom can be moved to the ortho or meta positions of the phenyl ring to probe different interactions within the binding pocket.
Substitution on the Phenyl Ring: Introducing additional substituents on the phenyl ring, such as methyl, methoxy, or trifluoromethyl groups, can enhance hydrophobic interactions and improve metabolic stability. cardiff.ac.uk The synthesis of such analogs often involves coupling reactions, such as Suzuki or Stille coupling, with appropriately substituted boronic acids or stannanes. cardiff.ac.uk
Derivatization of the 2-Amino Group
The 2-amino group is a versatile handle for introducing a wide range of substituents to explore new interactions with the target protein.
Acylation and Sulfonylation: Reaction of the amino group with acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide functionalities.
Alkylation: The amino group can be alkylated to introduce small alkyl chains or more complex side chains.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates can yield urea or thiourea derivatives, which can provide additional hydrogen bonding opportunities.
In Vitro Biological Screening Methodologies for Compound Evaluation
Once synthesized, the analogs of this compound are subjected to a battery of in vitro assays to determine their biological activity. bas.bg
Commonly used methodologies include:
Enzyme Inhibition Assays: For analogs targeting specific enzymes, such as kinases, proteases, or deubiquitinases, enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov These assays measure the effect of the compound on the enzyme's catalytic activity.
Cell-Based Assays: To assess the compound's effect in a more biologically relevant context, cell-based assays are used. These can include:
Proliferation/Cytotoxicity Assays: Assays like the MTT assay are used to measure the compound's ability to inhibit the growth of cancer cell lines. ijpsonline.comresearchgate.net
Reporter Gene Assays: These assays are used to measure the effect of the compound on a specific signaling pathway.
Western Blotting: This technique is used to measure the levels of specific proteins in cells to confirm the compound's mechanism of action.
The following table summarizes the in vitro evaluation of a series of pyrimidine (B1678525) derivatives, highlighting the impact of different substitutions on their inhibitory activity.
| Compound | R4 Substituent | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK9/CDK2) |
| 30h | Piperazine | 25 | 2200 | ~90-fold |
| 30i | Methylated Piperazine | 20 | 560 | 28-fold |
| 30j | Methylsulfonyl Piperazine | 25 | 300 | ~12-fold |
| 30n | Trifluoromethyl | >1000 | >1000 | 10-40-fold |
| 30o | Trifluoromethyl | >1000 | >1000 | 10-40-fold |
Data adapted from a study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. cardiff.ac.uk
In Silico Approaches to Predict and Optimize Biological Activity
Computational methods play a pivotal role in the design and optimization of this compound analogs. nih.gov
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. nih.govsemanticscholar.org It helps in understanding the key interactions and provides a rationale for designing new analogs with improved binding affinity. nih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. frontiersin.org This can help in assessing the stability of the binding mode and identifying key conformational changes. frontiersin.org
ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogs. This helps in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.
These computational approaches, in conjunction with experimental data, create a powerful feedback loop for the iterative design and optimization of potent and selective drug candidates based on the this compound scaffold.
Identification of Pharmacophoric Features and Key Structural Requirements for Activity
The biological activity of this compound analogs is intricately linked to their molecular architecture. Analysis of various studies on related 5-aryl-pyridin-2-amine derivatives reveals several key pharmacophoric features and structural requirements that are crucial for their interaction with biological targets, particularly protein kinases.
A fundamental pharmacophoric element is the 2-aminopyridine (B139424) core. The amino group at the 2-position and the pyridine nitrogen are often involved in critical hydrogen bonding interactions with the hinge region of protein kinases, a common binding motif for kinase inhibitors. This bidentate hydrogen bond formation anchors the inhibitor within the ATP-binding pocket.
The 5-(4-fluorophenyl) group plays a multifaceted role. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site. The fluorine atom at the para-position is a key feature. Its high electronegativity can lead to favorable electrostatic interactions and can also modulate the electronic properties of the phenyl ring, influencing its pKa and binding affinity. Furthermore, the fluorine atom can enhance metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.
The substitution pattern on both the pyridine and the phenyl rings is critical for modulating activity and selectivity. Modifications at other positions of the pyridine ring or the phenyl ring can be explored to optimize potency and target specificity. For instance, the introduction of further substituents on the phenyl ring or the exploration of different aryl groups at the 5-position can fine-tune the electronic and steric properties of the molecule to better fit the target's binding site.
A hypothetical pharmacophore model for a this compound analog targeting a protein kinase could include:
A hydrogen bond donor-acceptor pair: Provided by the 2-aminopyridine moiety for hinge binding.
A hydrophobic/aromatic region: The 4-fluorophenyl group occupying a hydrophobic pocket.
An optional hydrogen bond acceptor: The fluorine atom potentially interacting with a hydrogen bond donor on the protein.
Vectors for further substitution: Positions on the pyridine or phenyl ring that can be modified to improve selectivity and physicochemical properties.
The following table summarizes the key structural features and their putative roles in the biological activity of this compound analogs, based on general principles observed in similar kinase inhibitor scaffolds.
| Structural Feature | Putative Role in Biological Activity |
| 2-Aminopyridine Core | Primary interaction point with the kinase hinge region via hydrogen bonding. |
| 5-Aryl Substitution | Occupies a hydrophobic pocket within the ATP-binding site; can participate in π-π stacking. |
| 4-Fluoro Substituent | Enhances binding affinity through polar interactions; improves metabolic stability and membrane permeability. |
| Substituents on the Pyridine Ring | Can modulate selectivity and physicochemical properties. |
| Substituents on the Phenyl Ring | Can fine-tune steric and electronic properties for optimal target engagement. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For 5-substituted (arylmethylene) pyridin-2-amine derivatives, QSAR models have been developed to understand the physicochemical properties that govern their therapeutic potential, for instance, as antibacterial or antifungal agents. researchgate.netresearchgate.net These studies, while not directly on this compound, provide valuable insights into the types of molecular descriptors that are likely to be important for this class of compounds.
A typical QSAR study on such analogs might involve the generation of a dataset of compounds with varying substituents on the aryl ring and at other positions of the pyridin-2-amine scaffold. The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with a variety of calculated molecular descriptors.
Key molecular descriptors that often show significant correlation with the biological activity of 5-aryl-pyridin-2-amine derivatives include:
Electronic Descriptors: These parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and dipole moment, describe the electronic aspects of the molecule. For instance, the electronic nature of the substituent on the phenyl ring can influence its interaction with the target protein.
Steric Descriptors: Molar refractivity (MR) and various shape indices are used to quantify the steric bulk and shape of the molecule. The size and shape of the substituents can determine how well the molecule fits into the binding pocket of the target.
Hydrophobic Descriptors: The partition coefficient (logP) is a measure of the hydrophobicity of a molecule. Lipophilicity is often crucial for membrane permeability and for hydrophobic interactions within the binding site.
A hypothetical QSAR equation for a series of this compound analogs might take the following form:
log(1/IC50) = a(logP) - b(MR) + c(LUMO) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis. This equation would suggest that activity is positively correlated with hydrophobicity and LUMO energy, and negatively correlated with steric bulk.
The following table presents a hypothetical dataset and the results of a QSAR analysis for a series of 5-Aryl-pyridin-2-amine analogs, illustrating the type of data and correlations that are typically investigated.
| Compound | Aryl Substituent (R) | logP | Molar Refractivity (MR) | LUMO (eV) | Observed log(1/IC50) | Predicted log(1/IC50) |
| 1 | H | 2.50 | 45.2 | -1.20 | 5.80 | 5.75 |
| 2 | 4-F | 2.65 | 45.1 | -1.25 | 6.10 | 6.05 |
| 3 | 4-Cl | 3.05 | 50.3 | -1.35 | 6.30 | 6.35 |
| 4 | 4-CH3 | 2.95 | 50.1 | -1.15 | 5.95 | 5.90 |
| 5 | 4-OCH3 | 2.70 | 50.8 | -1.10 | 5.85 | 5.88 |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogs is essential to understand how they adopt specific spatial arrangements to bind effectively to their biological targets. The rotational freedom around the single bond connecting the pyridine and the phenyl rings is a key conformational variable.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the preferred conformations of these molecules in different environments (e.g., in solution versus in a protein binding site). These studies can predict the lowest energy conformations and the energy barriers for rotation between different conformations.
For instance, the presence of substituents on the aryl ring or adjacent to the 2-amino group on the pyridine ring can introduce steric hindrance, forcing the molecule to adopt a non-planar conformation. This induced twist can, in some cases, lead to higher selectivity for a particular kinase, as the specific twisted conformation may only be accommodated by the binding site of the target kinase and not by off-target kinases.
The interplay between conformational flexibility and biological activity is a key aspect of drug design. While a certain degree of flexibility is necessary for a molecule to adapt its conformation to the binding site, a highly flexible molecule may pay a significant entropic penalty upon binding, leading to lower affinity. Therefore, designing molecules with a pre-organized conformation that is close to the bioactive conformation can be a successful strategy to enhance binding affinity and potency.
The following table summarizes the potential impact of conformational changes on the biological activity of this compound analogs.
| Conformational Feature | Potential Impact on Biological Activity |
| Planar Conformation | May enhance π-π stacking interactions with aromatic residues in the binding site. |
| Twisted Conformation | Can be crucial for avoiding steric clashes and for achieving selectivity towards a specific target. |
| Rotational Barrier | A high rotational barrier may lock the molecule in a specific conformation, which could be either favorable or unfavorable for binding. |
| Conformational Rigidity | Can reduce the entropic penalty upon binding, potentially leading to higher affinity. |
Electronic Structure Calculations (DFT and Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are foundational quantum chemical techniques used to determine the electronic structure of molecules. These calculations provide insights into molecular geometry, orbital energies, and charge distribution. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying substituted pyridine derivatives. mdpi.comaksci.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. researchgate.netnih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine ring system, particularly the amino group and the pyridine nitrogen. The LUMO is likely distributed across the π-system, extending to the fluorophenyl ring. Computational studies on similar aminopyridine molecules have used DFT calculations to determine these properties. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity, stability |
| Ionization Potential | 5.8 eV | Energy to remove an electron |
| Electron Affinity | 1.2 eV | Energy released on adding an electron |
Note: These values are representative examples based on typical DFT calculations for similar aromatic amines and are presented for illustrative purposes.
An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions, respectively. nih.gov
In this compound, the most negative potential (red) is expected around the pyridine nitrogen atom and the fluorine atom due to their high electronegativity. The amino group's nitrogen would also contribute to a negative potential region. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue). Such maps are crucial for understanding non-covalent interactions like hydrogen bonding. aksci.commdpi.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govrjptonline.org The 2-aminopyridine scaffold is a common feature in molecules designed as kinase inhibitors, where it often forms key hydrogen bonds with the protein's hinge region.
Ligand-based virtual screening is a method used when the three-dimensional structure of the target protein is unknown or unreliable. This approach uses a set of known active ligands to build a model, such as a pharmacophore, that defines the essential chemical features required for biological activity. This model is then used to screen large compound libraries to identify new molecules that fit the model and are likely to be active. For a scaffold like this compound, a pharmacophore model would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring feature.
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking simulations are used to fit the ligand into the protein's active site, and the binding affinity is estimated using a scoring function. The results guide the rational design of more potent and selective inhibitors.
For this compound, a plausible target could be a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), which is a target for many aminopyridine-based inhibitors. Docking studies would likely predict that the 2-amino group forms a crucial hydrogen bond with the backbone of a hinge region residue (e.g., LEU83 in CDK2), mimicking the natural ATP binding mode. The fluorophenyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.
Table 2: Illustrative Molecular Docking Results of this compound with CDK2
| Parameter | Value/Residues Involved | Type of Interaction |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Predicted affinity |
| Hydrogen Bonds | LEU83, ASP86 | H-bond with NH2 group |
| Hydrophobic Interactions | ILE10, VAL18, PHE80 | van der Waals with phenyl ring |
| Cation-π Interaction | LYS33 | Interaction with pyridine ring |
Note: This data is a representative example of a typical docking simulation for a small molecule inhibitor with a protein kinase target and is for illustrative purposes.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation energies and reaction rates.
For a molecule like this compound, one might investigate its synthesis via a Suzuki coupling reaction between 5-bromo-pyridin-2-amine and 4-fluorophenylboronic acid. DFT calculations could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations would identify the rate-determining step by finding the highest energy barrier in the reaction pathway. This knowledge is invaluable for optimizing reaction conditions to improve yield and efficiency.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-pyridin-2-amine |
| 4-fluorophenylboronic acid |
| Cyclin-Dependent Kinase 2 (CDK2) |
Computational Chemistry and Theoretical Investigations of this compound
The field of computational chemistry offers powerful tools to investigate the properties and behavior of molecules at an atomic level. For a compound such as this compound, theoretical investigations can provide deep insights into its electronic structure, conformational preferences, and dynamic behavior, complementing experimental data and guiding further research. This article explores the application of key computational methods to this specific molecule.
Advanced Biological and Pharmacological Investigations of 5 4 Fluorophenyl Pyridin 2 Amine and Its Derivatives
Exploration of Molecular Mechanisms of Action
The therapeutic potential of 5-(4-fluorophenyl)pyridin-2-amine and its derivatives stems from their ability to interact with specific biomolecules, thereby interfering with disease-related processes.
Research has identified several key molecular targets for derivatives based on the aminopyridine and similar heterocyclic scaffolds. These targets are often enzymes or receptors that play crucial roles in cell signaling, proliferation, and survival.
Kinases: A significant number of derivatives have been identified as kinase inhibitors.
Cyclin-Dependent Kinase 9 (CDK9): The parent compound, this compound, has been investigated as a selective inhibitor of CDK9, a kinase essential for transcriptional regulation.
UNC-51-like Kinase 1 (ULK1): Pyrimidine (B1678525) derivatives, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, have been developed as ULK1 inhibitors. ULK1 is a serine/threonine kinase that plays a critical role in initiating the autophagy pathway. nih.gov
Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs): Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of both ALK, a receptor tyrosine kinase, and HDACs, a class of enzymes that modify chromatin structure. semanticscholar.org
Polo-like Kinase 4 (PLK4): Novel pyrimidin-2-amine derivatives have been synthesized as potent inhibitors of PLK4, a master regulator of centriole duplication. nih.gov
c-Met Kinase: 4-phenoxypyridine (B1584201) derivatives have been evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov
Pseudokinases:
ROR1: Quinazolin-2-amine derivatives have been discovered as potent inhibitors of the ROR1 pseudokinase, which is implicated in the progression of triple-negative breast cancer. acs.org
Structural Proteins:
Tubulin: Derivatives containing a 5-(4-chlorophenyl)furan moiety have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics. nih.gov
The potency of these derivatives is quantified by their inhibitory concentrations (IC₅₀) and binding affinities (Kd). Lower values indicate greater potency. The 4-fluorophenyl group is noted to often enhance binding affinity through hydrophobic interactions and by increasing metabolic stability.
| Compound Class | Target Enzyme | Potency (IC₅₀ or Kd) | Reference |
|---|---|---|---|
| Quinolin-2-amine derivative (Compound 59) | ROR1 | Kd = 0.052 μM | acs.org |
| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | IC₅₀ = 0.0067 μM | nih.gov |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (Compound 3s) | ULK1 | Strong inhibitory activity | nih.gov |
| 2,4-pyrimidinediamine derivative (Compound 12a) | ALKwt | Good inhibitory potency | semanticscholar.org |
| 2,4-pyrimidinediamine derivative (Compound 12a) | HDAC1 | Good inhibitory potency | semanticscholar.org |
| 4-phenoxypyridine derivative (Compound 26a) | c-Met | IC₅₀ = 0.016 μM | nih.gov |
| 5-(4-chlorophenyl)furan derivative (Compound 7c) | Tubulin Polymerization | 95.2% inhibition | nih.gov |
| 5-(4-chlorophenyl)furan derivative (Compound 11a) | Tubulin Polymerization | 96.3% inhibition | nih.gov |
Derivatives of the aminopyridine scaffold have also been evaluated for their ability to bind to various cellular receptors.
Sigma Receptors: A series of 1-(pyrimidin-2-yl)piperazine derivatives were found to be potent ligands for sigma binding sites, with the R(+) enantiomer of one compound being up to 11-fold more potent than its antipode (IC₅₀ = 112 nM). nih.gov These compounds were essentially inactive in binding to dopamine (B1211576) D2 receptors and showed only modest to weak affinity for 5-HT1A and alpha 1 receptors. nih.gov
Endothelin (ET) Receptors: The introduction of a pyrimidine ring to certain core structures was found to significantly improve binding affinity for both ETA and ETB receptors. acs.org However, substitutions on the pyrimidine ring could also decrease potency, highlighting a sensitive structure-activity relationship. acs.org
Nuclear Receptors: Imidazo[1,2-a]pyridine derivatives have been identified as potent and direct agonists of the human Constitutive Androstane Receptor (CAR), a nuclear receptor involved in hepatic functions, with some compounds active in the nanomolar range. nih.gov Notably, selectivity is a challenge, as some known CAR agonists also activate the related Pregnane X Receptor (PXR). nih.gov
Cellular Pathway Modulation Studies
The interaction of these compounds with their molecular targets triggers downstream effects on cellular pathways, leading to specific cellular fates such as cell cycle arrest and apoptosis.
A common mechanism of action for antiproliferative compounds is the disruption of the cell cycle. Several derivatives of this compound have demonstrated the ability to cause cell cycle arrest in cancer cells, preventing them from progressing through the phases required for division.
Derivatives acting as tubulin polymerization inhibitors, such as certain 5-(4-chlorophenyl)furan compounds, have been shown to arrest the cell cycle in the G2/M phase. nih.gov
Dual ALK and HDAC inhibitors with a 2,4-pyrimidinediamine core were found to induce cell cycle arrest. semanticscholar.org Specifically, one promising compound slightly blocked the cell cycle at the S phase in A549 cells and arrested the cycle at the G1 phase in H2228 cells. semanticscholar.org
Thiazolidinone derivatives have also been reported to exert their antiproliferative activity in a cell cycle stage-dependent manner. nih.gov
| Compound Class | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)furan derivatives | Leukemia SR | Arrest at G2/M phase | nih.gov |
| 2,4-pyrimidinediamine derivative (Compound 12a) | A549 | Slight block at S phase | semanticscholar.org |
| 2,4-pyrimidinediamine derivative (Compound 12a) | H2228 | Arrest at G1 phase | semanticscholar.org |
Inducing programmed cell death, or apoptosis, is a key strategy in anticancer drug development. Many derivatives based on the this compound scaffold have shown potent pro-apoptotic activity.
Apoptosis Induction:
Inhibition of the anti-apoptotic protein regulator CDK9 by this compound can promote apoptosis in cancer cells.
Dual ALK/HDAC inhibitors induced apoptosis in a dose-dependent manner in A549 and H2228 cells. semanticscholar.org Flow cytometry analysis showed that treatment with compound 12a increased the percentage of apoptotic cells from 10.9% (control) to 66.98% (at 4.0 µM) in A549 cells. semanticscholar.org
ROR1 inhibitors with a quinolin-2-amine structure were confirmed to induce apoptosis in triple-negative breast cancer cells. acs.org
Thiazolidinone derivatives have been shown to induce apoptosis in human leukemia cells, confirmed by DNA fragmentation and flow cytometric analysis. nih.gov Similarly, other studies have shown that rhodanines, a class of thiazolidinones, can induce apoptosis by modulating Bcl-2 family proteins. researchgate.net
Pyran derivatives have been reported to induce apoptosis through a caspase-3-dependent mechanism. mdpi.com
Autophagy Inhibition:
Autophagy is a cellular recycling process that can sometimes promote cancer cell survival. Inhibiting this pathway can therefore enhance the efficacy of anticancer agents.
Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine were developed as inhibitors of the autophagy-initiating kinase ULK1. nih.gov The most active compound from this series was found to induce apoptosis while simultaneously blocking autophagy in non-small cell lung cancer cells. nih.gov This dual action represents a promising therapeutic strategy.
Investigation of Anti-Proliferative and Cytotoxic Effects in Disease Models
The evaluation of a compound's ability to inhibit cell growth (anti-proliferative effects) and induce cell death (cytotoxicity) is a cornerstone of oncology drug discovery. While specific data on the anti-proliferative activity of this compound is not extensively detailed in publicly available literature, the aminopyridine scaffold is a common feature in molecules designed for anticancer activity. nih.govnih.govnih.gov Derivatives of related structures, such as 2-aminopyrimidines and other substituted pyridines, have shown potent activity against a variety of cancer cell lines. acs.orgacs.org
Typically, these effects are quantified using in vitro assays on various cancer cell lines. A standard method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov A reduction in cell viability upon treatment with the compound suggests cytotoxic or anti-proliferative effects. The results are often expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Investigations into related fluorinated aminopyridine derivatives often screen them against a panel of human cancer cell lines to determine their potency and spectrum of activity. For instance, studies on similar chemical classes have reported significant effects against breast, lung, and colon cancer cell lines. nih.govacs.org
Table 1: Representative Anti-Proliferative Activity Data
Disclaimer: The following table is a representative example illustrating how anti-proliferative data is typically presented. The values are hypothetical and are not actual experimental data for this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT-116 | Colon Carcinoma | 7.8 |
| K562 | Chronic Myeloid Leukemia | 3.1 |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Assessment
The in vitro assessment of ADME properties is critical in early-stage drug discovery to predict a compound's pharmacokinetic behavior in a living organism. bioduro.com These assays help to identify potential liabilities such as poor absorption or rapid metabolism, allowing for structural modifications to improve the compound's drug-like properties. sygnaturediscovery.com
Permeability Assays
Permeability is a key factor influencing a drug's oral absorption. researchgate.net Two standard in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govslideshare.net
PAMPA provides a measure of passive diffusion across an artificial lipid membrane, offering a high-throughput method to predict absorption across the gastrointestinal tract. researchgate.net The Caco-2 assay uses a monolayer of human intestinal cells, providing a more complex model that accounts for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp). nih.govnih.gov A high permeability value in these assays suggests good potential for oral absorption.
Table 3: Representative Permeability Assay Data
Disclaimer: The data in this table is for illustrative purposes to show typical output from permeability assays. These are not real experimental results for this compound.
| Assay Type | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| PAMPA | N/A | 15.2 | N/A |
| Caco-2 | Apical to Basolateral (A→B) | 10.5 | 2.1 |
| Caco-2 | Basolateral to Apical (B→A) | 22.1 |
Selectivity Profiling Against Off-Targets
To ensure a drug candidate acts specifically on its intended target and to minimize potential side effects, its selectivity is profiled against a panel of other biologically relevant proteins, most commonly a broad range of protein kinases. nih.govresearchgate.net This is particularly important for kinase inhibitors, as the ATP-binding site is conserved across the kinome, leading to a risk of off-target inhibition. promega.comreactionbiology.com
Selectivity profiling is typically performed by screening the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases. reactionbiology.comacs.org The percentage of inhibition for each kinase is measured. High inhibition of unintended kinases (off-targets) can indicate a potential for toxicity or unwanted side effects. A highly selective compound will potently inhibit its target while showing minimal activity against other kinases. nih.gov
Table 4: Representative Kinase Selectivity Profile
Disclaimer: This table is a hypothetical representation of a kinase selectivity screen. The kinases and inhibition values are for illustrative purposes only and are not actual data for this compound.
| Kinase Target | % Inhibition @ 1 µM |
| Target Kinase X | 98% |
| CDK2/cyclin A | 15% |
| SRC | 8% |
| VEGFR2 | 12% |
| PIM1 | 5% |
| hERG (Functional Assay) | <10% |
Transcriptomic and Proteomic Analysis of Compound-Treated Cells
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools used to understand a compound's mechanism of action on a global scale. mdpi.comnih.gov By analyzing how the expression of thousands of genes (transcriptomics) or proteins (proteomics) changes in cells after treatment, researchers can identify the cellular pathways and biological processes that are modulated by the compound. nih.govnih.govmdpi.com
For example, if a compound has anti-proliferative effects, transcriptomic analysis might reveal the downregulation of genes involved in cell cycle progression and DNA replication. nih.gov Proteomic analysis could confirm these findings at the protein level and might also uncover effects on apoptosis-related proteins or stress response pathways. nih.govnih.gov While no specific transcriptomic or proteomic studies for this compound have been identified, these methods are integral to advanced preclinical characterization.
Role in RNA Synthesis and Transcription Modulation
Some therapeutic agents exert their effects by directly interfering with the processes of RNA synthesis (transcription) and its subsequent processing (e.g., splicing). nih.gov Compounds can inhibit RNA polymerases, the enzymes responsible for transcribing DNA into RNA, or modulate the activity of transcription factors that control which genes are expressed. nih.govresearchgate.net
Investigating a compound's effect on RNA synthesis often involves in vitro transcription assays or analyzing the incorporation of labeled nucleotides in treated cells. Changes in the expression of specific genes, as measured by techniques like quantitative PCR (qPCR) or the transcriptomic analyses mentioned previously, can point to a modulatory role in transcription. nih.gov Although the pyridine (B92270) scaffold is present in many compounds that interact with nucleic acid processes, specific research detailing the role of this compound in RNA synthesis and transcription modulation is not currently available in the reviewed literature.
Future Research Directions and Potential Applications
Development of Prodrug Strategies for Enhanced Delivery
To overcome challenges in drug delivery, such as poor solubility or non-specific targeting, prodrug strategies are a promising approach. For aminopyridine-based compounds like 5-(4-Fluorophenyl)pyridin-2-amine, this could involve chemically modifying the amine group to create a bioreversible derivative. This modification would render the molecule inactive until it reaches the target site, where enzymatic or chemical cleavage would release the active parent drug. This approach has the potential to enhance the therapeutic index by increasing drug concentration at the desired site of action while minimizing systemic exposure and associated side effects. The development of such systems is a key area for future investigation. researchgate.net
Integration into Multi-Component Systems and Hybrid Molecules
The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a growing field in medicinal chemistry. nih.gov The this compound scaffold can be integrated into multi-component reaction systems to generate novel molecular architectures. For instance, it can be a key component in the synthesis of complex heterocyclic systems, such as thieno[2,3-b]pyridines, which have shown anti-proliferative activity. mdpi.com The creation of hybrid molecules incorporating this aminopyridine moiety could lead to compounds with dual or synergistic biological activities, targeting multiple pathways involved in disease pathogenesis. nih.gov
Exploration of Diagnostic or Imaging Agent Potential
The presence of a fluorine atom in this compound opens up possibilities for its use in diagnostic imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govopenmedscience.com The development of ¹⁸F-labeled versions of this compound could lead to novel PET radiotracers for visualizing and quantifying specific biological targets in vivo. nih.govopenmedscience.comnih.gov
Furthermore, the fluorine nucleus (¹⁹F) is also detectable by Magnetic Resonance Imaging (MRI), offering an alternative imaging modality with no background signal in biological tissues. rsc.orgnih.gov Research into fluorinated contrast agents for MRI is a burgeoning field, and molecules like this compound could serve as scaffolds for the design of new ¹⁹F MRI probes. rsc.orgnih.gov
Table 1: Potential Radionuclides for Imaging Applications
| Radionuclide | Imaging Modality | Key Advantages |
|---|---|---|
| Fluorine-18 (¹⁸F) | PET | High resolution and sensitivity. nih.govopenmedscience.com |
| Carbon-11 (¹¹C) | PET | Allows for labeling without altering molecular structure. openmedscience.com |
Opportunities in Materials Science and Polymer Chemistry
The aminopyridine functional group in this compound provides a reactive site for polymerization reactions. While the polymerization of aminopyridines can be challenging due to the electron-poor nature of the pyridine (B92270) ring, methods like palladium-catalyzed self-amination of bromo-aminopyridines have shown promise. researchgate.net This suggests that derivatives of this compound could be utilized as monomers in the synthesis of novel polymers.
These polymers could possess unique electronic, optical, or thermal properties, making them suitable for applications in advanced materials. For example, polymers incorporating this moiety might find use in the development of conductive polymers, materials with specific light-emitting properties, or as components in advanced coatings. researchgate.netacs.orgrsc.org The halogenated nature of the compound could also impart desirable characteristics to the resulting materials. mdpi.com
Therapeutic Development Prospects for Specific Disease Areas
Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. rsc.orgnih.gov The core structure of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. For instance, aminopyridines have been investigated as inhibitors of enzymes like lactate (B86563) dehydrogenase, which is a target in cancer metabolism. nih.gov
Furthermore, compounds like 4-aminopyridine (B3432731) have been repurposed for neurological conditions, demonstrating the potential of this chemical class to modulate ion channels and enhance neural transmission. nih.govnih.govspringermedicine.compensoft.net The specific substitution pattern of this compound could lead to novel compounds with improved potency, selectivity, and pharmacokinetic profiles for various diseases.
Table 2: Potential Therapeutic Targets for Aminopyridine Derivatives
| Therapeutic Area | Potential Molecular Target | Reference |
|---|---|---|
| Oncology | Lactate Dehydrogenase A (LDHA) | nih.gov |
| Tubulin | nih.gov | |
| Neurology | Voltage-gated potassium channels | rsc.orgnih.govspringermedicine.compensoft.net |
Advanced Bio-Conjugation Strategies
The ability to attach small molecules to larger biomolecules, such as proteins or antibodies, is crucial for developing targeted therapies and diagnostic tools. The amine group of this compound provides a handle for various bio-conjugation strategies. For example, it can be modified to incorporate a "clickable" functional group, such as an azide, allowing for its efficient and specific attachment to biomolecules using click chemistry. mdpi.com This approach could be used to develop antibody-drug conjugates (ADCs) or targeted imaging agents.
Green Synthesis Applications on an Industrial Scale
The development of environmentally friendly and sustainable methods for chemical synthesis is a major focus of modern chemistry. For the industrial-scale production of this compound and its derivatives, green synthesis approaches are highly desirable. This includes the use of recyclable catalysts, such as palladium or iridium complexes supported on materials like silica, which can improve reaction efficiency and reduce waste. researchgate.net
Furthermore, one-pot, multi-component reactions offer a streamlined and atom-economical route to complex molecules, minimizing purification steps and solvent usage. acs.org The development of such green and scalable synthetic methods will be crucial for the cost-effective and environmentally responsible production of this versatile compound. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Fluorophenyl)pyridin-2-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted cyclization. For example, microwave irradiation of 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF at 433 K for 10 minutes yields 81% product . Optimization includes adjusting reaction time, temperature, and solvent polarity. Purification via sequential washing (water/ethyl acetate) and crystallization (methanol) enhances purity.
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and dihedral angles. For example, the pyridine and fluorophenyl rings in the title compound form dihedral angles of 30.00–45.85°, resolved using SHELXL refinement . Hydrogen bonding networks (e.g., N–H···N interactions at 1.99–2.03 Å) are critical for validating intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the characterization of derivatives?
- Methodological Answer : Cross-validation using complementary techniques:
- NMR : Compare aromatic proton splitting patterns to distinguish regioisomers.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways.
- Crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing oxazole vs. imidazole products) .
- Contradictions in reaction outcomes (e.g., unexpected byproducts) require mechanistic studies, such as monitoring intermediates via LC-MS .
Q. How does the fluorine substituent influence electronic properties and reactivity in subsequent reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution while deactivating it toward nucleophilic attack. Computational modeling (DFT) predicts charge distribution, guiding reaction design. For example, fluorine enhances stability in Suzuki-Miyaura coupling by reducing electron density at the coupling site . Experimental validation via Hammett plots or kinetic studies quantifies these effects .
Q. What in vitro assays evaluate kinase inhibitory activity, and how should controls be designed?
- Methodological Answer :
- Kinase Assays : Use recombinant p38α MAPK with ATP-competitive ELISA to measure IC50. For example, LY2228820 (structurally analogous) inhibits p38 MAPK with IC50 < 10 nM .
- Controls : Include a positive control (e.g., SB203580), a vehicle (DMSO), and a negative control (kinase-free buffer).
- Data Interpretation : Normalize activity to baseline and use nonlinear regression for dose-response curves .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-protein interactions (e.g., with p38 MAPK’s ATP-binding pocket).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., Thr106, Met109).
- Validation : Compare predicted ΔG values with experimental IC50 data from kinase assays .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
